2-Chloro-5-nitropyrimidine

Descripción

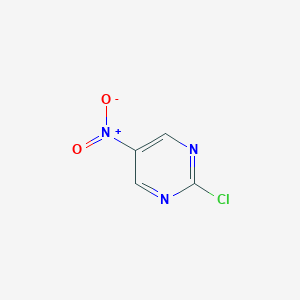

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCBNMYNAHUDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145695 | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10320-42-0 | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10320-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010320420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10320-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN2GZ55G8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitropyrimidine (CAS Number: 10320-42-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitropyrimidine, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, chemical reactivity, and its application in the development of biologically active compounds.

Core Chemical and Physical Properties

This compound is a solid, yellow-to-green crystalline powder at room temperature. Its core physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 10320-42-0 | [1] |

| Molecular Formula | C₄H₂ClN₃O₂ | [1] |

| Molecular Weight | 159.53 g/mol | [1] |

| Appearance | Solid, Light orange to Yellow to Green powder to crystal | |

| Melting Point | 105-110 °C | |

| Purity | ≥97% | [1] |

| Storage Temperature | -20°C | [1] |

| SMILES String | [O-]--INVALID-LINK--c1cnc(Cl)nc1 | |

| InChI Key | OFCBNMYNAHUDGE-UHFFFAOYSA-N |

Synthesis and Purification

While a definitive, detailed experimental protocol for the synthesis of this compound from readily available starting materials is not extensively documented in readily accessible literature, its preparation is noted as a starting point in the synthesis of other 5-nitropyrimidine derivatives. A common synthetic strategy for analogous compounds involves the nitration of a corresponding pyrimidine precursor followed by chlorination.

A plausible synthetic route, based on established pyrimidine chemistry, would likely involve the following conceptual steps. Please note, this is a generalized workflow and requires laboratory optimization.

Caption: Generalized synthetic workflow for this compound.

Purification Protocol

Purification of this compound is typically achieved through recrystallization. The choice of solvent is critical and should be determined based on solubility tests. Common solvents for recrystallization of similar organic compounds include ethanol, methanol, or solvent mixtures like ethanol/water. Column chromatography using silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) can also be employed for higher purity.

Chemical Reactivity and Experimental Protocols

The chemical reactivity of this compound is dominated by the presence of the electron-withdrawing nitro group and the labile chlorine atom at the 2-position of the pyrimidine ring. This arrangement makes the C2 carbon highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary reaction of this compound involves the displacement of the chloro group by a variety of nucleophiles. The electron-deficient nature of the pyrimidine ring, further activated by the nitro group, facilitates this reaction.

Caption: General mechanism of SNAr on this compound.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyrimidine

This protocol is adapted from the synthesis of related 5-nitropyrimidines and illustrates a typical SNAr reaction.

Materials:

-

This compound

-

Ammonia (e.g., in ethanol or as aqueous ammonium hydroxide)

-

Ethanol (or a suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an excess of the ammonia solution to the flask.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent to yield 2-amino-5-nitropyrimidine.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The pyrimidine core is a common feature in many approved drugs, and the nitro group can be a key pharmacophore or can be reduced to an amino group for further functionalization.

Synthesis of Biologically Active Derivatives

The following table summarizes the synthesis of various biologically active derivatives starting from this compound.

| Derivative Class | Synthetic Approach | Potential Biological Activity | Reference |

| 2-Amino-5-nitropyrimidines | SNAr with various primary and secondary amines. | Anticancer, Antimicrobial | |

| 2-Alkoxy/Aryloxy-5-nitropyrimidines | SNAr with alcohols or phenols in the presence of a base. | Kinase inhibitors, Anti-inflammatory | |

| 2-(Substituted-hydrazinyl)-5-nitropyrimidines | SNAr with hydrazine derivatives. | Anticonvulsant, Antidepressant | |

| 5-Aminopyrimidine derivatives (via reduction) | Reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation). | Diverse therapeutic targets |

Potential Signaling Pathway Involvement

While direct studies on the signaling pathway modulation by this compound are scarce, its derivatives have been shown to target various key cellular pathways. For instance, substituted pyrimidines are known to act as kinase inhibitors, interfering with signaling cascades involved in cell proliferation and survival. Derivatives of 5-nitropyrimidines have also been investigated as inhibitors of nitric oxide production, which plays a role in inflammatory processes.

The general workflow for screening the biological activity of derivatives synthesized from this compound is depicted below.

Caption: Workflow for drug discovery using this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its facile substitution chemistry allows for the creation of diverse libraries of pyrimidine derivatives for biological screening. Further research into the synthesis and biological activities of compounds derived from this scaffold holds significant promise for the discovery of new drugs targeting a range of diseases.

References

A Comprehensive Technical Overview of 2-Chloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for 2-Chloro-5-nitropyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a pyrimidine ring substituted with both a chloro and a nitro group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized in the table below. This data is critical for reaction stoichiometry, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C4H2ClN3O2 | [1][2][3][4] |

| Molecular Weight | 159.53 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10320-42-0 | [1][2][3] |

| EC Number | 233-703-8 | [1][3] |

| Physical Form | Solid | [3] |

| Melting Point | 105-110 °C | [3] |

Structural and Molecular Relationship

The chemical identity of this compound is defined by its molecular formula, which in turn dictates its molecular weight. The diagram below illustrates this fundamental relationship.

References

physical and chemical properties of 2-Chloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Chloro-5-nitropyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for key data and methodologies.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound at room temperature. Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its characteristics.

| Property | Value | References |

| Molecular Formula | C₄H₂ClN₃O₂ | [1] |

| Molecular Weight | 159.53 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 105-110 °C | |

| Boiling Point | 345.4±15.0 °C (Predicted) | |

| IUPAC Name | This compound | [1] |

| CAS Number | 10320-42-0 | [1] |

Chemical Reactivity and Stability

This compound is a reactive compound, primarily utilized as an intermediate in organic synthesis. Its reactivity is largely dictated by the electron-withdrawing nature of the pyrimidine ring and the nitro group, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This makes it a valuable precursor for the synthesis of a variety of substituted pyrimidine derivatives.

The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents. It is important to handle this compound with care, as it is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

Experimental Protocols

Synthesis: Chlorination of 2-hydroxy-5-nitropyrimidine

A common method for the synthesis of this compound involves the chlorination of 2-hydroxy-5-nitropyridine. The following protocol is a representative example:

Materials:

-

2-hydroxy-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

1,2-dichloroethane

-

Ice water

-

Sodium hydroxide (NaOH) aqueous solution (40 wt%)

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

To a 500 ml four-neck flask equipped with a thermometer, stirrer, and reflux condenser, add 100 g of 1,2-dichloroethane, 25.0 g (0.12 mol) of phosphorus pentachloride, and 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine.[2]

-

Stir the mixture and heat to 80-85 °C for 6 hours.[2]

-

After the reaction is complete, recover the 1,2-dichloroethane by distillation under reduced pressure.[2]

-

Cool the reaction solution to 25 °C and slowly pour it into 150 g of ice water with sufficient stirring.[2]

-

Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.[2]

-

Separate the layers and extract the aqueous layer three times with 20 g of 1,2-dichloroethane each time.[2]

-

Combine the organic phases and wash with 20 g of saturated brine.[2]

-

Dry the organic phase with 2.0 g of anhydrous sodium sulfate.[2]

-

Recover the 1,2-dichloroethane by distillation and dry the resulting product to obtain 2-chloro-5-nitropyridine.[2]

Purification

The crude product from the synthesis can be purified by recrystallization. A suitable solvent for recrystallization is isopentane, which yields white crystals of 2-chloropyrimidine.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Spectra can be recorded on a 300 MHz or 400 MHz spectrometer. Chemical shifts are reported in ppm relative to a standard like tetramethylsilane (TMS). The solvent should be specified (e.g., CDCl₃, C₆D₆).

-

13C NMR: Spectra are typically recorded with proton decoupling.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using techniques such as KBr pellets or as a mull. The spectrum will show characteristic peaks for the C-Cl, C=N, C=C, and NO₂ functional groups.

Mass Spectrometry (MS):

-

Mass spectra can be acquired using techniques like electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak and fragmentation pattern provide information about the compound's structure.

Reaction Mechanisms and Pathways

As a key reactive intermediate, this compound is frequently employed in nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for this reaction is depicted below. The electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution of the chloro group by a nucleophile.

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to 2-Chloro-5-nitropyrimidine: Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-5-nitropyrimidine, a key building block in medicinal chemistry and materials science. This document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chloro group at the 2-position and a nitro group at the 5-position.

The structural representation of this compound is depicted below.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 159.53 g/mol | [1][2][3][4] |

| Appearance | Light yellow to yellow-green solid/powder to crystal | [5][6] |

| Melting Point | 105-110 °C | [2][6] |

| Boiling Point | 345.4±15.0 °C (Predicted) | [6] |

| Density | 1.600±0.06 g/cm³ (Predicted) | [6] |

| Storage Temperature | -20°C | [2][6][7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 5-nitropyrimidin-2-amine.[8]

Materials:

-

5-nitropyrimidin-2-amine (0.98 g, 7 mmol, 1 eq.)

-

Anhydrous copper(II) chloride (1.12 g, 8.4 mmol, 1.2 eq.)

-

tert-Butyl nitrite (1.24 mL, 10.5 mmol, 1.5 eq.)

-

Anhydrous Magnesium Sulfate (MgSO₄) (~300 mg)

-

Acetonitrile (40 mL)

-

Ether

-

1N Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of acetonitrile containing anhydrous copper(II) chloride, tert-butyl nitrite, and magnesium sulfate, add 5-nitropyrimidin-2-amine.[8]

-

Stir the reaction mixture at a bath temperature of 65-80 °C.[8]

-

After 30 minutes, cool the reaction mixture to room temperature.[8]

-

Add 100 mL of ether to the mixture.[8]

-

Separate the organic layer and wash it sequentially with 20 mL of aqueous 1N HCl (twice), 50 mL of H₂O, and 20 mL of brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure.[8]

-

Purify the crude product by column chromatography using a hexane/ether (3:1) eluent to yield this compound as a light yellow solid (0.56 g, 50% yield).[8]

Reactivity and Applications

This compound is a valuable electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the pyrimidine ring, facilitating the displacement of the chloro substituent by a wide range of nucleophiles.

This reactivity makes it a crucial intermediate in the synthesis of various derivatives with potential applications in:

-

Pharmaceuticals: As a scaffold for the development of new therapeutic agents.

-

Agrochemicals: As a building block for herbicides, fungicides, and insecticides.[9]

-

Materials Science: In the design of ligands, catalysts, and dyes.[9]

The general mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu-H) is illustrated below. The reaction typically proceeds through a stepwise pathway involving the formation of a Meisenheimer complex.[10]

References

- 1. This compound | C4H2ClN3O2 | CID 82544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氯-5-硝基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS No:10320-42-0 this compound|PYRIDINE, 2-CHLORO-5-NITRO-;PYRIMIDINE, 2-CHLORO-5-NITRO-;CHLORO(2-)-5-NITROPYRIDINE;2-Chloro-5-nitro-1,3-diazine - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]

- 5. This compound/ 10320-42-0 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. This compound CAS#: 10320-42-0 [m.chemicalbook.com]

- 7. 10320-42-0|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 10320-42-0 [chemicalbook.com]

- 9. myuchem.com [myuchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-nitropyrimidine, a key building block in the development of novel therapeutics and other advanced chemical applications. Due to its unique electronic and structural properties, this compound serves as a versatile intermediate for the introduction of various functional groups onto the pyrimidine core.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 105-110 °C.[1] Its molecular formula is C₄H₂ClN₃O₂, corresponding to a molecular weight of 159.53 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₂ClN₃O₂ | [1] |

| Molecular Weight | 159.53 g/mol | [1] |

| CAS Number | 10320-42-0 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 105-110 °C | [1] |

Synthesis of this compound

While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the reviewed literature, a plausible and commonly employed synthetic route involves the chlorination of 2-hydroxy-5-nitropyrimidine. This transformation is a standard method for the preparation of chloropyrimidines.

Proposed Experimental Protocol: Chlorination of 2-hydroxy-5-nitropyrimidine

This protocol is based on general procedures for the chlorination of hydroxypyrimidines.

Materials:

-

2-hydroxy-5-nitropyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-hydroxy-5-nitropyrimidine and an excess of phosphorus oxychloride is prepared. A catalytic amount of N,N-dimethylaniline can be added.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

The reaction mixture is then cooled in an ice bath and slowly quenched by the addition of crushed ice.

-

The aqueous solution is neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Expected Observations |

| ¹H NMR | Two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyrimidine ring. |

| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The carbon atom attached to the chlorine will be downfield, as will the carbons adjacent to the nitro group. |

| IR Spectroscopy | Characteristic absorption bands for the C-Cl bond, the C=N and C=C stretching vibrations of the pyrimidine ring, and strong symmetric and asymmetric stretching bands for the nitro group (NO₂). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will show the characteristic 3:1 ratio for the presence of one chlorine atom. |

While specific spectral data for this compound is not widely published, a mass spectrum is noted as being available from the National Institute of Standards and Technology (NIST).[2]

Synthetic and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A schematic overview of the synthesis and characterization process for this compound.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for medicinal and materials chemistry. While detailed synthetic procedures are not abundant in readily accessible literature, its preparation can be achieved through established chlorination methodologies. Proper characterization and adherence to safety protocols are paramount when working with this compound. This guide provides a foundational understanding for researchers and developers to confidently incorporate this compound into their synthetic endeavors.

References

An In-depth Technical Guide to the Reactivity of 2-Chloro-5-nitropyrimidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitropyrimidine is a pivotal heterocyclic building block in medicinal chemistry and materials science, primarily owing to its pronounced reactivity towards nucleophiles. The electron-deficient nature of the pyrimidine ring, exacerbated by the potent electron-withdrawing nitro group at the 5-position, renders the C2- and C4-positions susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound with a variety of nucleophiles, including amines, alkoxides, and thiols. It consolidates quantitative data on reaction kinetics and yields, details experimental protocols for key transformations, and visualizes reaction mechanisms and workflows to support the strategic design and synthesis of novel chemical entities.

Core Principles of Reactivity

The reactivity of this compound is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the nitro group at the 5-position, along with the two ring nitrogens, significantly lowers the electron density of the pyrimidine ring, thereby facilitating the attack of nucleophiles. The reaction typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.

The general mechanism can be depicted as follows:

Caption: Generalized SNAr mechanism for the reaction of this compound.

Quantitative Reactivity Data

The following tables summarize the available quantitative data for the reaction of this compound and its analogs with various nucleophiles.

Table 1: Reaction Yields with Amine Nucleophiles

| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |

| Diethylamine | 2-(Diethylamino)-5-nitropyrimidine | N/A | N/A | N/A | [1] |

| Triethylamine | 2-(Diethylamino)-5-nitropyrimidine | N/A | In-situ N-dealkylation | N/A | [1] |

| N-Benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | 55-82 | [2][3] |

| Phenethylamine | 5-Nitro-N4,N6-diphenethylpyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | 13-41 | [2][3] |

| Isopropylamine | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | 60-92 | [2][3] |

| Isobutylamine | N4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | 83 | [2] |

| 2-Chlorobenzylamine | N4,N6-Bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | Quantitative | [3] |

| Diethylamine | N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine | CH2Cl2, TEA | Room temp, 30 min | 89 | [3] |

Note: Yields for N4,N6-disubstituted pyrimidines are from reactions starting with 4,6-dichloro-5-nitropyrimidine, illustrating the high reactivity of the chloro-positions.

Table 2: Kinetic Data for Reactions with Aryloxide and Amine Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | k (L mol-1 s-1) | ρ | Reference |

| Aryloxide Ions | Methanol | 25-45 | Varied | Negative | [4][5] |

| Substituted Anilines | DMSO | 45-60 | Varied | -1.63 to -1.28 | [6] |

| Substituted Anilines | DMF | 45-60 | Varied | -1.26 to -0.90 | [6] |

Note: The negative ρ values indicate the buildup of positive charge in the transition state, consistent with a nucleophilic attack on the electron-deficient pyrimidine ring.

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

This protocol is a representative procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, etc.)

-

Triethylamine (TEA) or Potassium Carbonate (K2CO3)

-

Anhydrous solvent (e.g., Acetonitrile, Ethanol, Dichloromethane)

-

Deionized water

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the amine (1.0-1.2 eq) to the solution.

-

Add the base (TEA or K2CO3, 2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Caption: Experimental workflow for the amination of this compound.

Protocol 2: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine

This protocol describes a common method for the synthesis of the title compound.[7][8][9][10]

Materials:

-

2-Hydroxy-5-nitropyridine

-

Phosphorus oxychloride (POCl3)

-

Phosphorus pentachloride (PCl5)

-

Ice water

-

40 wt% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH2Cl2)

-

Saturated brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add phosphorus oxychloride, 2-hydroxy-5-nitropyridine (1.0 eq), and phosphorus pentachloride (1.2 eq).[7]

-

Stir and heat the reaction mixture at 100-105°C for 5 hours.[7]

-

Recover the excess phosphorus oxychloride by distillation under reduced pressure.[7]

-

Slowly pour the residue into ice water with vigorous stirring.[7]

-

Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[7]

-

Separate the layers and extract the aqueous layer with dichloromethane.[11]

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[11]

-

Distill the solvent to obtain 2-chloro-5-nitropyridine.[11]

Role in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The pyrimidine core is a common scaffold in many approved and investigational drugs. The reactivity of the 2-chloro position allows for the facile introduction of various pharmacophores, enabling the exploration of structure-activity relationships.

For instance, derivatives of this compound have been utilized in the development of inhibitors for kinases such as ALK and EGFR, which are implicated in non-small cell lung cancer.[12] The general strategy involves the sequential nucleophilic substitution of the chloro groups on a di- or tri-chlorinated pyrimidine, followed by further functionalization.

Caption: Role of this compound in drug discovery.

While this compound itself is not directly involved in signaling pathways, its derivatives are designed to interact with specific biological targets, thereby modulating cellular signaling and exerting a therapeutic effect. The synthetic accessibility and predictable reactivity of this compound make it an indispensable tool for medicinal chemists in the quest for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 4. deepdyve.com [deepdyve.com]

- 5. A. A. El-Bardan, “Kinetics of the Reaction of 2-Chloro-3-nitro- and 2-Chloro-5-nitropyridines with Aryloxide Ions in Methanol,” Journal of Physical Organic Chemistry, Vol. 12, No. 4, 1999, pp. 347-353. doi10.1002/(SICI)1099-1395(199904)1243.0.CO;2-G - References - Scientific Research Publishing [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. globethesis.com [globethesis.com]

- 9. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 10. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 11. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enhanced Electrophilicity of the Pyrimidine Ring in 2-Chloro-5-nitropyrimidine: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Reactivity, Experimental Protocols, and Application in Kinase Inhibitor Design

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution of the pyrimidine ring can dramatically modulate its electronic properties, thereby influencing its reactivity and potential as a drug candidate. This technical guide provides a comprehensive examination of the electrophilicity of the pyrimidine ring, with a specific focus on 2-Chloro-5-nitropyrimidine. The presence of both a chloro leaving group at the 2-position and a potent electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the pyrimidine core, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide will delve into the theoretical underpinnings of this enhanced reactivity, present quantitative data to support these principles, provide detailed experimental protocols for key transformations, and illustrate its application in the design of covalent kinase inhibitors through a detailed signaling pathway analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical behavior of this versatile building block.

Introduction: The Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring, a diazine heterocycle, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, a characteristic that is pivotal in its role as a scaffold in drug design. The electrophilicity of the pyrimidine ring can be further amplified by the introduction of electron-withdrawing substituents. In the case of this compound, this effect is particularly pronounced.

The chlorine atom at the 2-position serves as a good leaving group in nucleophilic aromatic substitution reactions. The nitro group at the 5-position, a powerful electron-withdrawing group through both inductive and resonance effects, further depletes the electron density of the pyrimidine ring. This synergistic electronic activation makes the carbon atoms of the ring, particularly C2, C4, and C6, highly electrophilic and thus prime targets for nucleophilic attack.

Quantitative Assessment of Electrophilicity

The enhanced electrophilicity of this compound can be quantified through both experimental kinetic data and theoretical computational parameters.

Kinetic Data: Reaction Rate Constants

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of pyrimidine chemistry. The rate of these reactions provides a direct measure of the electrophilicity of the pyrimidine substrate. The second-order rate constants (k₂) for the reaction of various chloropyrimidines with nucleophiles clearly demonstrate the activating effect of the nitro group.

| Electrophile | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |

| 2-Chloropyrimidine | Piperidine | Ethanol | 50 | 1.90 x 10⁻³ |

| This compound | Piperidine | Aqueous | 20 | Not explicitly found, but noted to be highly reactive |

| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | 20 | 1.32 x 10⁻² |

| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | 20 | 2.30 x 10⁻⁴ |

Computational Data: LUMO Energies and Electrophilicity Indices

Computational chemistry provides valuable insights into the electronic properties of molecules. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons, and thus its electrophilicity. A lower LUMO energy corresponds to a more electrophilic species. The global electrophilicity index (ω) is another descriptor that quantifies the electrophilic power of a molecule.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) |

| Pyrimidine | -7.34 | -0.68 | 6.66 | 2.98 |

| 2-Chloropyrimidine | -7.52 | -1.13 | 6.39 | 3.78 |

| 5-Nitropyrimidine | -8.11 | -2.87 | 5.24 | 6.56 |

| 2-Chloro-5-nitropyridine | -8.23 | -3.12 | 5.11 | Not explicitly calculated, but expected to be high |

Data for substituted pyrimidines is compiled from various computational studies.[1][2][3] The exact values can vary based on the computational method and basis set used. The trend, however, clearly indicates that the presence of both chloro and nitro substituents significantly lowers the LUMO energy and increases the electrophilicity index, making the pyrimidine ring more susceptible to nucleophilic attack.

Experimental Protocols for Nucleophilic Aromatic Substitution

The high electrophilicity of this compound allows for a wide range of SNAr reactions to be performed under relatively mild conditions. Below are detailed protocols for reactions with common classes of nucleophiles.

Reaction with Amine Nucleophiles

Objective: To synthesize N-substituted 5-nitropyrimidin-2-amines.

Materials:

-

This compound

-

Amine nucleophile (e.g., benzylamine, morpholine, aniline)

-

Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol, to a concentration of ~0.2 M).

-

Add the amine nucleophile (1.1-1.2 eq) to the solution.

-

Add the base (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as needed, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid and wash with a cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Reaction with Thiol Nucleophiles

Objective: To synthesize 2-(alkyl/arylthio)-5-nitropyrimidines.

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

-

Solvent (e.g., DMF, Acetonitrile)

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a solution of the thiol (1.1 eq) in the chosen anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 15-30 minutes to generate the thiolate.

-

Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Reaction with Alkoxide Nucleophiles

Objective: To synthesize 2-alkoxy-5-nitropyrimidines.

Procedure:

-

To a solution of the alcohol (used as both reactant and solvent) under an inert atmosphere, carefully add a strong base such as sodium hydride (1.1 eq) at 0 °C to generate the alkoxide.

-

Once the evolution of hydrogen gas has ceased, add this compound (1.0 eq) portion-wise.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction by the addition of water.

-

Remove the excess alcohol under reduced pressure.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Application in Drug Discovery: Covalent Inhibition of MSK1

The high electrophilicity of the this compound scaffold makes it an excellent "warhead" for the design of covalent inhibitors. These inhibitors form a permanent bond with a nucleophilic residue (typically cysteine) in the active site of a target protein, leading to irreversible inhibition.

A notable example is the development of covalent inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][4][5] MSK1 is a serine/threonine kinase that plays a crucial role in the cellular response to stress and mitogens, and its dysregulation is implicated in inflammatory diseases and cancer.[6][7] A series of 2,5-dichloropyrimidine derivatives have been identified as covalent inhibitors of MSK1, acting through an SNAr reaction with a cysteine residue (Cys440) in the C-terminal kinase domain of the enzyme.[4][5]

MSK1 Signaling Pathway and Covalent Inhibition

The MSK1 signaling pathway is a key downstream effector of the MAPK/ERK and p38 signaling cascades.[7][8] Upon activation by upstream kinases, MSK1 translocates to the nucleus and phosphorylates various substrates, including transcription factors like CREB (cAMP response element-binding protein) and histone H3.[7][9] This leads to changes in gene expression that regulate inflammation, cell survival, and proliferation.

A covalent inhibitor based on the this compound scaffold can be designed to specifically target the ATP-binding pocket of MSK1. The pyrimidine core provides the necessary interactions for binding, while the highly electrophilic C2 position is positioned to react with the nearby Cys440 residue.

Caption: Covalent inhibition of the MSK1 signaling pathway.

Experimental Workflow for Assessing Covalent Inhibition

The following workflow outlines the key steps in evaluating a this compound-based covalent inhibitor of MSK1.

Caption: Workflow for covalent inhibitor evaluation.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. The strategic placement of the chloro and nitro substituents creates a highly electrophilic pyrimidine ring that readily undergoes nucleophilic aromatic substitution with a wide range of nucleophiles. This predictable and robust reactivity, supported by both kinetic and computational data, allows for the efficient synthesis of diverse libraries of pyrimidine derivatives. Furthermore, the inherent electrophilicity of this scaffold can be harnessed in the design of potent and selective covalent inhibitors, as exemplified by the targeting of MSK1. A thorough understanding of the principles governing the electrophilicity of this compound, coupled with the practical experimental protocols outlined in this guide, will empower researchers to fully exploit the potential of this important chemical entity in the development of novel therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. benchchem.com [benchchem.com]

- 6. uniprot.org [uniprot.org]

- 7. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]

- 8. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]

- 9. MSK1 and Nuclear Receptors Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Chloro-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Chloro-5-nitropyrimidine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on available information for the structurally similar and commercially relevant compound, 2-chloro-5-nitropyridine. This guide synthesizes qualitative solubility information, details established methodologies for solubility determination, and presents a general experimental workflow. The aim is to equip researchers with the foundational knowledge and procedural guidance necessary to approach the solubility assessment of this compound in various organic solvents.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a range of bioactive molecules. Understanding its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. The solubility profile of a compound dictates solvent selection for synthesis and purification, impacts reaction kinetics, and is a critical parameter in downstream processing.

Qualitative Solubility of the Analogue: 2-Chloro-5-nitropyridine

In the absence of specific data for this compound, the solubility of 2-chloro-5-nitropyridine can serve as a useful surrogate for initial solvent screening. The available qualitative data for 2-chloro-5-nitropyridine is summarized below. It is generally described as being sparingly soluble in water and soluble in several common organic solvents.

Table 1: Qualitative Solubility of 2-Chloro-5-nitropyridine in Various Solvents

| Solvent | Solubility | Source |

| Water | Insoluble/Slightly Soluble | [1][2] |

| Toluene | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Hot Methanol | Soluble | |

| Ether | Soluble | [2] |

Note: This data is for the analogue compound 2-chloro-5-nitropyridine and should be used as a preliminary guide for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.

Gravimetric Method (Isothermal Equilibrium)

This is a fundamental and widely used method for determining the equilibrium solubility of a solid in a solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a thermostated bath).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined experimentally (e.g., by taking measurements at 12, 24, and 48 hours) and ensuring that the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume or mass of the clear, saturated supernatant. It is critical to avoid aspirating any solid particles. This can be achieved using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).

-

Solvent Evaporation: Transfer the sampled saturated solution to a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator, vacuum oven, or a stream of inert gas) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., in g/100 mL or g/100 g).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.

Methodology:

-

Instrument and Column: Use an HPLC system equipped with a UV detector. A reverse-phase C18 column is often suitable for this type of analysis.

-

Mobile Phase Preparation: Prepare a suitable mobile phase in which this compound is soluble and which provides good chromatographic separation from any impurities. A common mobile phase for similar compounds is a mixture of acetonitrile and water, with or without a modifier like formic acid for mass spectrometry compatibility.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., the mobile phase or a strong solvent like acetonitrile). Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the test solvent as described in the gravimetric method (equilibration and phase separation).

-

Dilution and Analysis: Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the mobile phase to bring the concentration within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and determine the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor, to determine the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: General workflow for determining the solubility of a solid.

Logical Relationship for Solvent Selection

The selection of an appropriate solvent for a process like recrystallization is a logical process based on the solubility properties of the compound at different temperatures.

Caption: Decision process for selecting a recrystallization solvent.

Conclusion

While quantitative solubility data for this compound remains to be publicly documented, this guide provides a robust starting point for researchers. By leveraging the qualitative solubility information of the analogous 2-chloro-5-nitropyridine and employing the detailed experimental protocols outlined, scientists and drug development professionals can systematically determine the solubility of this compound in a variety of organic solvents. This foundational data is indispensable for the efficient development of synthetic routes, purification strategies, and ultimately, the successful progression of drug discovery and development projects. It is recommended that solubility studies be conducted to generate precise data for this compound to facilitate future process optimization.

References

2-Chloro-5-nitropyrimidine: A Linchpin in Modern Organic Synthesis for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitropyrimidine stands as a pivotal heterocyclic building block in the landscape of organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic arrangement of a reactive chloro substituent and a potent electron-withdrawing nitro group on the pyrimidine core renders it an exceptionally versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, offering detailed experimental protocols and insights into its role in the development of novel therapeutic agents.

Physicochemical Properties and Reactivity

The utility of this compound as a synthetic intermediate is deeply rooted in its distinct physicochemical properties. The pyrimidine ring, an electron-deficient heterocycle, is further activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group at the 5-position. This electronic feature makes the chlorine atom at the 2-position a facile leaving group in nucleophilic aromatic substitution (SNAr) reactions.

| Property | Value | Reference |

| Molecular Formula | C₄H₂ClN₃O₂ | [1] |

| Molecular Weight | 159.53 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 105-110 °C | |

| CAS Number | 10320-42-0 | [1] |

Core Synthetic Applications: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's reactivity lies in its susceptibility to nucleophilic aromatic substitution. A diverse array of nucleophiles can readily displace the 2-chloro substituent, providing a gateway to a vast chemical space of 2-substituted-5-nitropyrimidines.

Caption: General scheme of the SNAr reaction of this compound.

Reaction with Amines

The reaction of this compound with a wide range of primary and secondary amines proceeds efficiently to yield the corresponding 2-amino-5-nitropyrimidine derivatives. These products are valuable intermediates in the synthesis of various biologically active compounds, including kinase inhibitors. The subsequent reduction of the nitro group provides access to 2,5-diaminopyrimidines, which can be further elaborated.

Experimental Protocol: Synthesis of N-Aryl-5-nitropyrimidin-2-amines

A general procedure for the reaction with anilines involves the dissolution of 2-Chloro-5-nitropyridine (a similar substrate) in a suitable solvent, followed by the addition of the aniline and a base. The reaction is typically stirred at elevated temperatures.

-

Materials: 2-Chloro-5-nitropyridine, substituted aniline, base (e.g., potassium carbonate), solvent (e.g., acetonitrile).

-

Procedure: A mixture of 2-chloro-5-nitropyridine, the desired aniline, and potassium carbonate in acetonitrile is heated at reflux.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The product is then purified by chromatography or recrystallization.[2]

Reaction with Thiols

Analogous to amines, thiols and thiophenols can act as potent nucleophiles, displacing the chloride to form 2-thioether-5-nitropyrimidines. These sulfur-containing heterocycles are of interest in medicinal chemistry due to the diverse biological activities associated with thioether linkages.

Reaction with Alcohols and Phenols

Alkoxides and phenoxides react with this compound to afford the corresponding 2-alkoxy- and 2-aryloxy-5-nitropyrimidines. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.

Application in the Synthesis of Bioactive Molecules

The 5-nitropyrimidine scaffold is a recognized pharmacophore present in a variety of therapeutic agents. Derivatives of this compound have been investigated for a range of biological activities.

Caption: Synthetic utility of this compound in accessing bioactive molecules.

Derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated for their inhibitory potency on the production of nitric oxide, with some compounds showing activity against inducible nitric oxide synthase (iNOS).[3] Furthermore, the broader class of pyrimidine derivatives exhibits a wide range of pharmacological properties, including antihypertensive, antimicrobial, anti-inflammatory, antimalarial, and anticancer activities.[4]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity, primarily governed by nucleophilic aromatic substitution, allows for the straightforward introduction of a wide array of functional groups at the 2-position of the pyrimidine ring. This has enabled the synthesis of diverse libraries of compounds for screening in drug discovery programs and for applications in materials science. The continued exploration of the reactivity of this intermediate is expected to lead to the discovery of novel molecules with significant biological and material properties. Researchers and scientists in the field of drug development are encouraged to consider this compound as a key starting material for the generation of innovative molecular entities.

References

- 1. This compound | C4H2ClN3O2 | CID 82544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-Chloro-5-nitropyrimidine: A Core Scaffold in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds. Among the vast array of pyrimidine-based building blocks, 2-Chloro-5-nitropyrimidine has emerged as a particularly versatile and valuable intermediate in the synthesis of novel therapeutic agents. Its unique electronic and structural features, characterized by a reactive chlorine atom and a strongly electron-withdrawing nitro group on the pyrimidine ring, make it a highly sought-after precursor for the development of a diverse range of pharmaceuticals. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights into its synthetic utility, a survey of its role in the creation of various therapeutic agents, detailed experimental protocols, and a forward-looking perspective on its future in drug discovery.

The Chemical Reactivity and Synthetic Utility of this compound

The synthetic potential of this compound is primarily dictated by the interplay between the chloro and nitro substituents on the pyrimidine ring. The potent electron-withdrawing nature of the nitro group significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This activation renders the chlorine atom at the 2-position highly susceptible to displacement by a wide array of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the facile and controlled introduction of diverse functional groups, which is a cornerstone of modern drug design and lead optimization.

The general mechanism for the SNAr reaction on this compound involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is subsequently restored through the expulsion of the chloride ion, yielding the desired 2-substituted-5-nitropyrimidine derivative. The nitro group can then be readily reduced to an amino group, providing a further point for chemical diversification and the construction of more complex molecular architectures.

Key Therapeutic Applications

The strategic importance of this compound in medicinal chemistry is underscored by its application in the synthesis of compounds targeting a spectrum of diseases, most notably in the areas of oncology and infectious diseases.

Kinase Inhibitors: A Prominent Role in Cancer Therapy

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of anticancer drug discovery. The pyrimidine scaffold is a well-established pharmacophore for kinase inhibition, often mimicking the adenine base of ATP to bind to the enzyme's active site. This compound serves as a key starting material for the synthesis of a variety of kinase inhibitors.

One notable application is in the development of Aurora kinase inhibitors . Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. Pyrimidine-based molecules have been successfully developed as potent inhibitors of Aurora kinases. For instance, a series of nitroxide-labeled pyrimidines were synthesized and evaluated for their anti-proliferative and Aurora kinase inhibitory activities. One of the most potent compounds, butyl 2-(3-((5-fluoro-2-((4-((1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl) phenyl) amino)pyrimidin-4-yl)amino)-1H-pyrazol-5-yl)acetate (22), exhibited IC50 values of 9.3 nM and 2.8 nM against Aurora A and B, respectively[1]. While not directly synthesized from this compound, this example highlights the potential of the pyrimidine core in designing potent kinase inhibitors.

The following table summarizes the inhibitory activity of a representative pyrimidine-based Aurora kinase inhibitor.

| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) |

| Compound 22 | Aurora A | 9.3 | HeLa | 0.89 - 11.41 |

| Aurora B | 2.8 |

Table 1: Biological activity of a potent pyrimidine-based Aurora kinase inhibitor.[1]

The general synthetic approach to such inhibitors often involves the sequential displacement of chlorine atoms on a di- or tri-chlorinated pyrimidine scaffold, a strategy readily adaptable from this compound.

Antimicrobial Agents: Combating Infectious Diseases

The pyrimidine scaffold is also a cornerstone in the development of antimicrobial agents. Derivatives of this compound have been explored for their potential as antibacterial, antifungal, and antimalarial drugs.

For instance, a series of pyrimidin-2-ol/thiol/amine analogs were synthesized and evaluated for their in vitro antimicrobial potential. Several of these compounds exhibited significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2] The minimum inhibitory concentration (MIC) is a key metric for the efficacy of antimicrobial agents.

The table below presents the MIC values for some of the most active pyrimidine derivatives from this study.

| Compound | S. aureus (MIC, µM/ml) | B. subtilis (MIC, µM/ml) | E. coli (MIC, µM/ml) | P. aeruginosa (MIC, µM/ml) | C. albicans (MIC, µM/ml) | A. niger (MIC, µM/ml) |

| 2 | - | - | 0.91 | - | - | - |

| 5 | - | 0.96 | - | - | - | - |

| 10 | - | - | - | 0.77 | - | - |

| 11 | - | - | - | - | - | 1.68 |

| 12 | 0.87 | - | - | - | 1.73 | - |

Table 2: Minimum Inhibitory Concentration (MIC) of selected pyrimidine derivatives against various microbial strains.[2]

Furthermore, hybrid molecules incorporating a nitropyridyl fragment, which can be derived from 2-chloro-5-nitropyridine, linked to a chloroquine fragment have demonstrated potent antimalarial activity with IC50 values below 5 nM.[3]

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of bioactive molecules derived from this compound.

Synthesis of 2-Substituted-5-nitropyrimidines via Nucleophilic Aromatic Substitution

General Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or DMF) to a concentration of approximately 0.1-0.2 M.

-

Add the desired nucleophile (e.g., a primary or secondary amine, 1.0-1.2 equivalents).

-

If the nucleophile is an amine, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the solvent is organic, concentrate the mixture under reduced pressure. If the reaction is in an aqueous-organic mixture, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

In Vitro Kinase Inhibition Assay

General Protocol:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

-

Add 2 µL of the diluted target kinase enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at its Km for the specific kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

General Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare an inoculum of the test microorganism at a standardized concentration (e.g., 5 x 105 CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in medium without compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in medicinal chemistry.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its predictable reactivity and the ease with which it can be functionalized make it an invaluable tool for the synthesis of diverse compound libraries for high-throughput screening and lead optimization. The demonstrated success in its application for the development of kinase inhibitors and antimicrobial agents highlights its broad therapeutic potential.

Looking ahead, the utility of this compound is likely to expand further. Its application in the synthesis of compounds for other therapeutic areas, such as antiviral and central nervous system disorders, warrants deeper investigation. Furthermore, the development of novel synthetic methodologies that leverage the unique reactivity of this scaffold will undoubtedly unlock new avenues for drug discovery. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize novel molecular entities will be paramount, and versatile intermediates like this compound will continue to play a pivotal role in the quest for new and improved medicines.

References

An In-depth Technical Guide to 2-Chloro-5-nitropyrimidine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitropyrimidine is a pivotal building block in medicinal chemistry and agrochemical synthesis. Its unique electronic properties, arising from the presence of a chlorine atom and a nitro group on the pyrimidine ring, render it highly reactive and versatile for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and its application in the development of targeted therapeutics, particularly as a precursor to inhibitors of key signaling pathways such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Androgen Receptor (AR).

Discovery and History

The development of this compound is intrinsically linked to the broader exploration of pyrimidine chemistry in the mid-20th century. While a definitive first synthesis of this specific compound is not prominently documented in early literature, its conceptualization and eventual synthesis can be traced through the pioneering work on related nitropyrimidines.

Early investigations into the nitration of aminopyrimidines laid the groundwork for the synthesis of nitro-substituted pyrimidine scaffolds. Notably, the work of researchers such as William T. Caldwell and Edmund C. Kornfeld on the nitration of 2-aminopyridine derivatives was influential in understanding the reactivity of such heterocyclic systems.

A significant step towards the synthesis of this compound was the preparation of its precursor, 2-hydroxy-5-nitropyrimidine. The synthesis of this intermediate was reported in the mid-20th century through the nitration of 2-hydroxypyridine.

The subsequent chlorination of 2-hydroxy-5-nitropyrimidine to yield this compound was a logical progression. A key publication in the Journal of the Chemical Society in 1951 by Baddiley, Lythgoe, and Todd described the synthesis of several purines, for which this compound was a crucial intermediate. This work is one of the earliest detailed accounts of the preparation and use of this compound. Further synthetic methods and applications were elaborated upon in subsequent decades, solidifying its importance as a versatile reagent. A 1967 paper in the Journal of the Chemical Society C: Organic detailed the synthesis of several new 5-nitropyrimidines derived from this compound, further highlighting its utility.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |